Methyl 3-iodo-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZUTMKPZFZYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427260 | |
| Record name | methyl 3-iodo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50765-19-0 | |
| Record name | methyl 3-iodo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Methyl 3 Iodo 5 Nitrobenzoate
Elucidation of Regioselective Iodination and Nitration Strategies
The creation of the target molecule can be approached through several synthetic routes, primarily involving the functionalization of a benzoate (B1203000) ester or a benzoic acid precursor, followed by esterification. The sequence in which the iodo and nitro groups are introduced is critical for achieving the desired 1,3,5-substitution pattern.
Direct Functionalization Approaches on Benzoate Esters
A common strategy begins with methyl benzoate. The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgrsc.org
One potential pathway is the nitration of methyl benzoate, followed by iodination.
Nitration of Methyl Benzoate: This is a well-established reaction where methyl benzoate is treated with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgorgsyn.org The ester group directs the incoming nitro group (from the nitronium ion, NO₂⁺) to the meta-position, yielding methyl 3-nitrobenzoate with high regioselectivity. rsc.org
Iodination of Methyl 3-nitrobenzoate: The subsequent iodination of methyl 3-nitrobenzoate involves introducing an iodine atom. In this intermediate, both the ester and the nitro groups are strong meta-directors. wikipedia.org They cooperatively direct the incoming electrophile (an iodonium (B1229267) species) to the C-5 position, which is meta to both existing groups, thus selectively forming Methyl 3-iodo-5-nitrobenzoate.
An alternative, though less common, pathway involves iodination first, followed by nitration.
Iodination of Methyl Benzoate: Direct iodination of methyl benzoate would be directed to the meta-position by the ester group, producing methyl 3-iodobenzoate. Reagents for such electrophilic iodinations often require an activating agent or an oxidant. nih.gov
Nitration of Methyl 3-iodobenzoate: The nitration of this intermediate presents a more complex regiochemical challenge. The ring is substituted with a meta-directing ester group and an ortho,para-directing iodo group. wikipedia.orgorganicchemistrytutor.com The ester group directs nitration to the C-5 position, while the iodo group directs to the C-2, C-4, and C-6 positions. In this case, the strong meta-directing effect of the ester group typically governs the reaction's outcome, leading to the desired product, although the potential for other isomers exists.
Sequential Introduction of Halogen and Nitro Groups onto Benzoic Acid Precursors
An alternative to functionalizing the ester directly is to first modify benzoic acid and then perform an esterification reaction. The carboxyl group (-COOH) is also a deactivating, meta-directing group. youtube.com
Nitration and Iodination of Benzoic Acid: Similar to the ester pathway, the most regioselective route involves nitrating benzoic acid to form 3-nitrobenzoic acid. The two meta-directing groups (-COOH and -NO₂) then direct the subsequent iodination to the C-5 position, yielding 3-iodo-5-nitrobenzoic acid.
Iodination and Nitration of Benzoic Acid: Conversely, iodinating benzoic acid first would yield 3-iodobenzoic acid. The subsequent nitration would be directed meta to the carboxyl group and ortho/para to the iodo group, leading primarily to the formation of 3-iodo-5-nitrobenzoic acid.
Upon successful synthesis of the 3-iodo-5-nitrobenzoic acid intermediate, the final step is the conversion of the carboxylic acid to a methyl ester.
Esterification Procedures for Corresponding Carboxylic Acids
The conversion of 3-iodo-5-nitrobenzoic acid to this compound is most commonly achieved through Fischer esterification. truman.edu This method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of methanol (B129727) is used, and often, the water formed as a byproduct is removed. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 3-iodo-5-nitrobenzoic acid, Methanol | Carboxylic acid and alcohol for ester formation. truman.edu |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com |
| Solvent | Excess Methanol | Acts as both reactant and solvent, pushing the equilibrium towards the product side. masterorganicchemistry.com |
| Temperature | Reflux | Increases the reaction rate. truman.edu |
| Reaction Time | 1-2 hours | Typical duration to reach equilibrium. truman.edu |
Mechanistic Considerations in Aromatic Electrophilic Substitution for Nitro-Functionalization
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism involves the attack of the electron-rich aromatic π-system on a potent electrophile, followed by the restoration of aromaticity.
The process begins with the generation of the electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. byjus.comaiinmr.com
Step 1: Generation of Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Nucleophilic Attack and Formation of Sigma Complex The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Step 3: Deprotonation and Restoration of Aromaticity A weak base in the mixture, such as H₂O or HSO₄⁻, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final nitroaromatic product. masterorganicchemistry.com
Directing Group Effects and Regioselectivity Control
When an electrophilic substitution reaction occurs on a substituted benzene ring, the existing substituent(s) determine the position of the incoming group. wikipedia.orgchemistrytalk.org This is known as the directing effect. Substituents are classified as either ortho/para-directors or meta-directors. leah4sci.comyoutube.com
Electron-donating groups (e.g., -OH, -NH₂, -OR, alkyl groups) are typically ortho,para-directing and activate the ring towards further substitution. chemistrytalk.org
Electron-withdrawing groups (e.g., -NO₂, -COOH, -COOR, -CN) are meta-directing and deactivate the ring. wikipedia.orgorganicchemistrytutor.com Halogens are an exception, being deactivating yet ortho,para-directing. leah4sci.com
In the synthesis of this compound via the nitration of methyl 3-iodobenzoate, the regioselectivity is controlled by the two existing substituents:
Methyl Ester Group (-COOCH₃): This is a moderately deactivating, meta-directing group. organicchemistrytutor.com It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta positions (C-3 and C-5) relatively more susceptible to electrophilic attack.
Iodo Group (-I): This is a weakly deactivating, ortho,para-directing group. organicchemistrytutor.com Its directing effect stems from the ability of its lone pairs to stabilize the arenium ion intermediate through resonance when the attack occurs at the ortho or para positions.
The incoming nitronium ion is directed to the C-5 position. This outcome is a result of the combined influence of both groups. The powerful meta-directing ester group strongly deactivates the C-2, C-4, and C-6 positions. The C-5 position is meta to the ester group, making it a favored site. While the iodo group directs ortho/para, its deactivating nature means it does not strongly promote substitution. Therefore, the directing effect of the ester group predominates, leading to highly regioselective nitration at C-5.
Influence of Reaction Conditions on Product Distribution
The conditions under which nitration is performed can significantly impact the reaction's outcome, including the yield and the formation of byproducts such as di- or tri-nitrated compounds. frontiersin.org
Table 2: Influence of Reaction Conditions on Aromatic Nitration
| Condition | Effect | Rationale |
|---|
Advanced Precursor Utilization and Conversion Pathways
The construction of the target molecule, this compound, can be effectively achieved through the transformation of readily available precursors. The following sections detail two critical pathways: the conversion of iodoarene derivatives from a nitro-substituted precursor and the application of diazotization-iodination sequences starting from an amino-functionalized benzoic acid derivative.
Transformation of Methyl 3-nitrobenzoate into Iodoarene Derivatives
The direct iodination of Methyl 3-nitrobenzoate to yield this compound is challenging due to the deactivating nature of both the nitro and methyl ester substituents. A more viable strategy involves a multi-step transformation that begins with the reduction of the nitro group, followed by further functionalization and subsequent iodination.
A crucial first step in this pathway is the reduction of Methyl 3-nitrobenzoate to Methyl 3-aminobenzoate (B8586502). This transformation is a common and well-documented process in organic synthesis. Various reducing agents can be employed, with catalytic hydrogenation being a particularly efficient method. The use of hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol can achieve a quantitative yield of the corresponding amine. sciencemadness.org Another established method involves the use of iron powder in acetic acid. sciencemadness.org
Alternatively, the precursor Methyl 3-amino-5-nitrobenzoate can be synthesized through the esterification of 3-amino-5-nitrobenzoic acid. This reaction is carried out by treating the carboxylic acid with methanol in the presence of a dry hydrogen chloride gas catalyst. The reaction proceeds at room temperature and, after workup, can yield the desired ester in high purity. chemicalbook.com
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |
|---|---|---|---|---|
| 3-amino-5-nitrobenzoic acid | Dry Hydrogen Chloride | Methanol | Stirred at room temperature overnight | 94% |
This multi-step pathway, starting from Methyl 3-nitrobenzoate, effectively prepares the necessary precursor for the final iodination step, which is detailed in the following section.
Diazotization-Iodination Sequences from Aminobenzoic Acid Derivatives (relevant for iodo-aromatics)
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a variety of functional groups, including iodides. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion. organic-chemistry.orgorganic-chemistry.org In the synthesis of this compound, the key precursor for this sequence is Methyl 3-amino-5-nitrobenzoate.
The diazotization of Methyl 3-amino-5-nitrobenzoate involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid or sulfuric acid. masterorganicchemistry.comorganic-chemistry.org The reaction is performed at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. masterorganicchemistry.com The general mechanism involves the formation of the nitrosonium ion (+NO), which acts as the electrophile and attacks the nitrogen of the amino group. 123helpme.com
Following the formation of the diazonium salt, the introduction of the iodine atom is achieved by treating the solution with a source of iodide ions, most commonly potassium iodide. organic-chemistry.orgnih.gov The displacement of the diazonium group by iodide does not typically require a copper(I) catalyst, which is often necessary for the introduction of other halides like chlorides and bromides. organic-chemistry.org The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide, with the evolution of nitrogen gas. A patent describing the diazotization of the structurally similar 3-amino-5-nitro-2,1-benzisothiazole provides analogous conditions, where the amine is treated with nitrosyl sulfuric acid in a mixture of sulfuric and phosphoric acid at low temperatures. google.com
| Step | Starting Material | Reagents | Solvent/Medium | Typical Temperature |
|---|---|---|---|---|
| Diazotization | Aromatic Amine (e.g., Methyl 3-amino-5-nitrobenzoate) | Sodium Nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) | Aqueous acid | 0 - 5 °C |
| Iodination | Aryl Diazonium Salt | Potassium Iodide (KI) | Aqueous solution | Room temperature to gentle warming |
This diazotization-iodination sequence represents a robust and well-established method for the synthesis of iodo-aromatic compounds and is a highly effective strategy for the final step in the preparation of this compound from its corresponding amino precursor.
Detailed Chemical Reactivity and Reaction Mechanisms
Comprehensive Analysis of Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like Methyl 3-iodo-5-nitrobenzoate. The presence of a strong electron-withdrawing group ortho or para to the leaving group is typically a prerequisite for this reaction to proceed efficiently. In this molecule, the nitro group, positioned meta to the iodine, still exerts a significant activating effect.
In the context of nucleophilic aromatic substitution, the iodine atom in this compound serves as the leaving group. The strength of the carbon-halogen bond is a critical factor in determining the rate of these reactions, with the C-I bond being the weakest among the halogens. This inherent weakness facilitates its cleavage, making iodide a good leaving group in many nucleophilic substitution scenarios.
However, for SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a stabilized carbanionic intermediate, known as a Meisenheimer complex. In some SNAr systems, a paradoxical trend is observed where fluoride (B91410) is the best leaving group, attributed to its high electronegativity which stabilizes the intermediate. For iodinated nitroaromatics, while the C-I bond is weak, the large size and lower electronegativity of iodine may offer less stabilization to the Meisenheimer complex compared to smaller halogens. Despite this, the inherent weakness of the C-I bond often ensures that iodine can still function as an effective leaving group in many SNAr reactions.
The nitro group (-NO2) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive (-I) and resonance (-M) effects significantly reduce the electron density of the aromatic ring. This electron deficiency, or electrophilicity, makes the ring susceptible to attack by nucleophiles.
Specifically, the nitro group at the 5-position, along with the methyl ester at the 1-position, deactivates the entire benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. These groups help to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution of the iodine atom by a variety of nucleophiles.
| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |
|---|---|---|
| Ammonia (NH3) | Methyl 3-amino-5-nitrobenzoate | High temperature and pressure, or in the presence of a copper catalyst. |
| Sodium Methoxide (NaOCH3) | Methyl 3-methoxy-5-nitrobenzoate | Reflux in methanol (B129727). |
| Sodium Thiophenoxide (NaSPh) | Methyl 3-(phenylthio)-5-nitrobenzoate | In a polar aprotic solvent like DMF or DMSO. |
Advanced Aromatic Coupling Methodologies
The carbon-iodine bond in this compound is an excellent handle for participating in a wide array of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. Aryl iodides are particularly reactive substrates for this transformation. This compound, with its activated C-I bond, is expected to be an excellent coupling partner in Suzuki-Miyaura reactions. The electron-withdrawing nature of the nitro and ester groups can further enhance the rate of the oxidative addition step in the catalytic cycle.
A typical Suzuki-Miyaura reaction involving this compound would proceed as follows:
| Boronic Acid | Expected Product | Typical Catalytic System |
|---|---|---|
| Phenylboronic Acid | Methyl 5-nitro-[1,1'-biphenyl]-3-carboxylate | Pd(PPh3)4 or Pd(OAc)2/phosphine (B1218219) ligand, with a base such as Na2CO3 or K3PO4. |
| 4-Methoxyphenylboronic Acid | Methyl 4'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylate | PdCl2(dppf), K2CO3 in a solvent mixture like dioxane/water. |
| Thiophene-2-boronic Acid | Methyl 5-nitro-3-(thiophen-2-yl)benzoate | Pd(PPh3)4, Na2CO3 in DME/water. |
The Castro-Stephens coupling is a reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. This reaction is particularly effective with aryl iodides. While the Sonogashira coupling has largely superseded it, the Castro-Stephens reaction remains a useful tool, especially in specific synthetic contexts. In this reaction, this compound would react with a pre-formed copper acetylide in a solvent like pyridine (B92270) to yield the corresponding aryl alkyne.
The Sonogashira coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Aryl iodides are the most reactive halides for this coupling. The presence of electron-withdrawing groups on the aryl iodide, as in this compound, generally facilitates the reaction.
The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-5-nitrobenzoate derivatives, which are valuable intermediates in the synthesis of more complex molecules. For instance, the coupling of this compound with phenylacetylene (B144264) would yield Methyl 3-(phenylethynyl)-5-nitrobenzoate.
The following table summarizes expected outcomes for Sonogashira couplings with this compound based on established methodologies for similar substrates.
| Terminal Alkyne | Expected Product | Typical Catalytic System |
|---|---|---|
| Phenylacetylene | Methyl 3-(phenylethynyl)-5-nitrobenzoate | Pd(PPh3)2Cl2, CuI, in a solvent like triethylamine (B128534) or THF/amine mixture. |
| Trimethylsilylacetylene | Methyl 3-((trimethylsilyl)ethynyl)-5-nitrobenzoate | Pd(PPh3)4, CuI, in triethylamine. |
| Propargyl alcohol | Methyl 3-(3-hydroxyprop-1-yn-1-yl)-5-nitrobenzoate | Pd(OAc)2, a phosphine ligand, CuI, and a base like K2CO3 or an amine. |
Other Transition Metal-Mediated Transformations
This compound serves as a versatile substrate in a variety of transition metal-mediated cross-coupling reactions, primarily due to the reactivity of its carbon-iodine bond. The electron-withdrawing nature of the nitro and ester groups can influence the reactivity of the aryl iodide, making it a suitable partner in several important carbon-carbon and carbon-heteroatom bond-forming transformations. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.
Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. organic-chemistry.org This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a derivative of methyl 5-nitro-biphenyl-3-carboxylate. The reaction typically proceeds in the presence of a base and a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, again using a palladium catalyst. wikipedia.org For instance, reacting this compound with an alkene like methyl acrylate (B77674) in the presence of a palladium catalyst and a base would lead to the formation of a methyl 3-nitro-5-(alkenyl)benzoate derivative. organic-chemistry.orgnih.gov This reaction offers a powerful method for extending the carbon framework.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would produce a methyl 3-nitro-5-(alkynyl)benzoate, introducing an alkyne moiety onto the aromatic ring.
The table below summarizes typical conditions for these transformations involving aryl iodides like this compound.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | Biaryl |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile (B52724) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | Aryl Alkyne |
Specific Reduction and Oxidative Transformations
The selective reduction of the nitro group in this compound to an amino group, yielding Methyl 3-amino-5-iodobenzoate, is a crucial transformation for introducing a versatile amino functionality while preserving the iodo and ester groups for subsequent reactions. Achieving this chemoselectivity is critical, as many reducing agents can also reduce the ester or cause hydrodeiodination (loss of the iodine atom). thieme-connect.de
Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of halogens. organic-chemistry.org Catalytic hydrogenation is a common approach, often employing specific catalysts that favor nitro group reduction. For example, catalysts like platinum on carbon (Pt/C) or specialized sulfided platinum catalysts [Pt(S)/C] can show high selectivity for the nitro group with minimal hydrodehalogenation, even with sensitive iodo substituents. thieme-connect.de
Chemical reduction methods are also widely used. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic methods for this transformation. sciencemadness.org Another effective system is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like magnesium powder, which has been shown to be compatible with halogens and other functional groups. niscpr.res.in These methods are often preferred for their operational simplicity and high yields. niscpr.res.in
The table below details various reagent systems used for the selective reduction of nitroarenes, which are applicable to this compound.
| Reagent/Catalyst | Solvent | Conditions | Key Advantages |
|---|---|---|---|
| Fe / CH₃COOH | Ethanol/Water/Acetic Acid | Reflux | Cost-effective, classic method. |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux | Common laboratory reagent, reliable. |
| H₂ / Pd/C | Methanol, Ethanol | Room Temp, H₂ balloon | Clean reaction, high yield, though risk of deiodination exists. sciencemadness.org |
| H₂ / Pt(S)/C | Various | Mild conditions | High selectivity, minimizes hydrodehalogenation. thieme-connect.de |
| Hydrazine Hydrate / Mg | Methanol | Room Temperature | Mild, rapid, high yield, compatible with halogens. niscpr.res.in |
Targeted oxidative processes for this compound are less common than reductions or cross-coupling reactions, as the aromatic ring is already deactivated by two electron-withdrawing groups, and the nitro and carboxylate functionalities are in high oxidation states. However, specific transformations can be envisaged, particularly involving the iodine atom.
One potential oxidative process is the conversion of the iodo group to a hypervalent iodine species. Aryl iodides can be oxidized to form compounds like iodonium (B1229267) salts, iodosylarenes, or iodoxyarenes. For example, oxidation of the related 2-iodo-5-nitrobenzoic acid has been used in the synthesis of hypervalent iodine reagents. beilstein-journals.org These transformations typically require strong oxidizing agents such as peroxy acids (e.g., m-CPBA), potassium persulfate, or sodium periodate. The resulting hypervalent iodine compounds are valuable as oxidizing agents or as precursors for further functionalization, capable of transferring groups to nucleophiles.
Direct oxidation of the methyl ester group to a carboxylic acid (hydrolysis) is also a possibility, though this is a hydrolytic rather than an oxidative process in the typical sense of increasing the oxidation state of carbon. This conversion from this compound to 3-iodo-5-nitrobenzoic acid would typically be achieved under basic (saponification) or acidic conditions followed by acidification. quora.com
Vigorous oxidation of the aromatic ring itself is generally not a targeted process and would likely lead to degradation of the molecule.
Applications As a Critical Synthetic Intermediate and Precursor in Chemical Synthesis
Design and Construction of Structurally Complex Organic Architectures
The ability to participate in sequential and regioselective transformations makes Methyl 3-iodo-5-nitrobenzoate a valuable starting material for the synthesis of complex organic molecules. The iodo group serves as a handle for the introduction of various substituents through well-established cross-coupling methodologies.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Resulting Structure | Potential Application |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or styrenyl derivatives | Synthesis of natural product analogs, liquid crystals |
| Heck Coupling | Alkenes | Substituted stilbenes or cinnamates | Development of optical materials, pharmaceutical intermediates |
| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Precursors for heterocycles, materials science |
| Buchwald-Hartwig Amination | Amines | N-Aryl amines | Synthesis of dyes, pharmaceuticals |
| Stille Coupling | Organostannanes | Substituted aromatics | Total synthesis of complex natural products |
This table presents potential reactions based on the known reactivity of aryl iodides. Specific reaction conditions and outcomes for this compound would require experimental validation.
For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 3-position, leading to the formation of a biaryl scaffold. Subsequent reduction of the nitro group to an amine, followed by cyclization reactions, could then be used to construct heterocyclic ring systems fused to the original benzene (B151609) ring. This stepwise approach allows for the controlled and predictable assembly of intricate molecular frameworks.
Strategic Role in the Production of Diverse Compound Libraries
In the field of drug discovery and materials science, the generation of compound libraries containing a wide range of structural diversity is crucial for identifying molecules with desired properties. The reactivity profile of this compound makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of such libraries.
By systematically varying the coupling partners in palladium-catalyzed reactions at the iodo position, a multitude of derivatives can be rapidly synthesized. Further diversification can be achieved by transforming the nitro and methyl ester functionalities. For example, a library of compounds could be generated by reacting this compound with a panel of different boronic acids (Suzuki coupling), followed by the reduction of the nitro group and subsequent acylation with a variety of carboxylic acids. This strategy allows for the exploration of a large chemical space around the central 3,5-disubstituted benzoic acid core.
Utilization in the Synthesis of Pharmacologically Relevant Scaffolds and Advanced Chemical Entities
While direct research on this compound is limited, the utility of closely related nitro-substituted aromatic compounds in medicinal chemistry is well-documented. For instance, derivatives of methyl 2-methyl-3-nitrobenzoate are key intermediates in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. This suggests that this compound could serve as a valuable precursor for the synthesis of novel pharmacologically active molecules.
The 3-amino-5-substituted benzoic acid core, accessible from this compound via reduction of the nitro group and modification of the iodo position, is a common motif in many bioactive compounds. This scaffold can be further elaborated to access a variety of heterocyclic systems known to exhibit a range of biological activities.
Table 2: Potential Pharmacological Scaffolds Derivable from this compound
| Scaffold Type | Synthetic Transformation | Potential Therapeutic Area |
| Benzodiazepines | Reduction of nitro group, amination, cyclization | Anxiolytic, anticonvulsant |
| Quinolines | Cross-coupling, reduction, cyclization | Antimalarial, antibacterial |
| Indoles | Cross-coupling, reduction, cyclization | Anticancer, anti-inflammatory |
| Benzimidazoles | Reduction of nitro group, condensation with carboxylic acids | Anthelmintic, antifungal |
This table illustrates potential synthetic pathways to known pharmacologically active scaffolds. The actual synthesis and biological activity would need to be confirmed through dedicated research.
Contribution to the Development of Agrochemical Active Ingredients
The structural motifs accessible from this compound are also relevant to the agrochemical industry. Many herbicides, insecticides, and fungicides contain substituted aromatic and heterocyclic cores. The ability to introduce a variety of functional groups onto the benzene ring of this precursor allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules.
This compound possesses a unique combination of functional groups that make it a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo a range of selective transformations, particularly palladium-catalyzed cross-coupling reactions, provides a powerful platform for the construction of complex organic molecules. While specific, detailed research on this particular compound is not extensive, its potential for application in the generation of diverse compound libraries, the synthesis of pharmacologically active scaffolds, and the development of new agrochemicals is significant. Further investigation into the reactivity and applications of this compound is warranted and holds the promise of unlocking new avenues in medicinal and materials chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction (XRD) for Definitive Structure Determination
A definitive crystallographic study for Methyl 3-iodo-5-nitrobenzoate, which is essential for determining its three-dimensional structure and packing in the solid state, is not available in the public domain based on the conducted searches. Without the single-crystal XRD data, the following analyses cannot be performed:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Detailed, experimentally verified ¹H NMR and ¹³C NMR spectra for this compound are not available in the searched literature. The presence of the iodine atom and the specific substitution pattern on the benzene (B151609) ring significantly influences the chemical environment of each proton and carbon atom. Therefore, data from analogous but non-iodinated or differently substituted compounds cannot be used to provide an accurate spectral interpretation.
Detailed ¹H NMR and ¹³C NMR Spectral Interpretation:An accurate assignment of chemical shifts, coupling constants, and multiplicities for the aromatic and methyl protons, as well as the carbon signals, is not possible without the actual spectral data for the target compound.
Further experimental research is required to generate the necessary XRD and NMR data for a thorough and accurate structural elucidation of this compound as outlined.
Advanced NMR Techniques for Connectivity and Stereochemical Assignments
While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for an unequivocal assignment of the structure of this compound.
Due to the absence of specific published 2D NMR data for this compound, a predictive analysis based on the structure and known chemical shifts of similar compounds, such as methyl 3-nitrobenzoate, is presented. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals. A COSY experiment would reveal the coupling between adjacent protons on the aromatic ring. For instance, the proton at the C4 position would show a correlation with the protons at the C2 and C6 positions.
An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton chemical shifts to their corresponding carbon environments. The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. For example, the protons of the methyl group (-OCH₃) would show a correlation to the carbonyl carbon (C=O) of the ester group, confirming the methyl ester functionality. Furthermore, the aromatic protons would exhibit correlations to neighboring carbons, aiding in the unambiguous assignment of the quaternary carbons, including those bearing the iodo and nitro substituents.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | Expected COSY Correlations (H-H) | Expected HSQC Correlation (C-H) | Expected HMBC Correlations (C-H, 2-3 bonds) |
|---|---|---|---|
| H2 | H6 | C2 | C4, C6, C=O |
| H4 | H6 | C4 | C2, C5, C6 |
| H6 | H2, H4 | C6 | C2, C4, C5 |
| -OCH₃ | None | C(-OCH₃) | C=O |
Note: This table is predictive and based on the expected structure. Actual experimental data would be required for definitive confirmation.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The nitro group is expected to exhibit two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335 and 1370 cm⁻¹. The ester functional group would be identified by a strong carbonyl (C=O) stretching band, usually appearing around 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage are expected in the 1100-1300 cm⁻¹ region.
The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would provide information about the substitution pattern on the benzene ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |
| Ester (C=O) | Stretch | 1720 - 1740 | Strong |
| Ester (C-O) | Stretch | 1100 - 1300 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Carbon-Iodine (C-I) | Stretch | 500 - 600 | Medium-Weak |
Note: This table is based on typical group frequencies and data from related compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a chemical formula of C₈H₆INO₄, the expected monoisotopic mass can be calculated with high precision.
Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹²⁷I = 126.904473, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated to be 320.9345 g/mol . An experimental HRMS measurement that provides a mass value within a few parts per million (ppm) of this theoretical value would serve as definitive confirmation of the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆INO₄ |
| Theoretical Monoisotopic Mass | 320.9345 g/mol |
| Expected Mass Accuracy | < 5 ppm |
Note: The theoretical mass is calculated based on the elemental composition.
Cyclic Voltammetry for Redox Potential Determination (for related compounds)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For molecules like this compound, this method can provide insights into the reduction potential of the nitro group and the potential cleavage of the carbon-iodine bond.
Studies on m-iodo-nitrobenzene in acetonitrile (B52724) have shown a voltammetric wave with a half-wave potential of approximately -1.09 V (versus a saturated calomel (B162337) reference electrode). This reduction is part of an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism where the initially formed radical anion can decompose, leading to the cleavage of the C-I bond. A similar mechanism could be anticipated for this compound, where the initial reduction of the nitro group could be followed by the cleavage of the C-I bond.
Table 4: Comparative Redox Potentials of Related Nitroaromatic Compounds
| Compound | Redox Process | Half-wave Potential (E₁/₂) | Solvent/Electrode System |
|---|---|---|---|
| m-Iodo-nitrobenzene | Reduction | ~ -1.09 V vs. SCE | Acetonitrile / Microdisk or Channel electrodes |
Note: This data is for a related compound and serves as an estimate for the electrochemical behavior of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on "Methyl 3-iodo-5-nitrobenzoate" are not extensively available in the reviewed literature, the methodologies employed in the study of structurally related molecules, such as 4-methyl-3-nitrobenzoic acid, provide a clear framework for how such an analysis would be conducted. scirp.orgresearchgate.net
Optimization of Molecular Geometry and Electronic Structure Calculations
The initial step in a DFT investigation involves the optimization of the molecule's ground-state geometry. This process determines the lowest energy arrangement of the atoms, providing key information about bond lengths, bond angles, and dihedral angles. For a molecule like "this compound," this would involve calculating the spatial coordinates of each atom to achieve a stable configuration.
Prediction of Vibrational Frequencies and Spectroscopic Properties
DFT calculations are a reliable method for predicting the vibrational frequencies of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum (infrared and Raman) can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the ester group or the symmetric and asymmetric stretching of the nitro (NO₂) group. scirp.org
For "this compound," this analysis would predict the characteristic vibrational frequencies associated with its functional groups. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. A comparison of the computed and experimental spectra can confirm the molecular structure and provide a detailed assignment of the observed vibrational bands. In studies of similar molecules, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and basis set limitations. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
An analysis of the FMOs for "this compound" would reveal the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would further highlight the electron-rich and electron-poor regions, providing insights into potential sites for electrophilic and nucleophilic attack.
Advanced Computational Studies on Energetic Properties (for related compounds)
Calculation of Gas-Phase Enthalpies of Formation
The gas-phase enthalpy of formation (ΔfH°(g)) is a key thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. Computational methods, often in conjunction with isodesmic reactions, are employed to calculate these values with high accuracy. researchgate.netnih.gov Isodesmic reactions are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.
For related compounds like nitrobenzene (B124822), extensive theoretical and experimental work has been done to determine its enthalpy of formation. researchgate.netnist.govanl.govchemeo.com These studies provide a benchmark for the expected energetic properties of substituted nitrobenzenes.
Table 1: Enthalpy of Formation for a Related Compound
| Compound Name | Formula | State | Enthalpy of Formation (kJ/mol) |
| Nitrobenzene | C₆H₅NO₂ | Gas | 62.8 |
Note: The value for nitrobenzene is an average result from multiple isodesmic and isogyric reactions. researchgate.net
Exploration of Structural-Energetic Relationships
Computational studies allow for the systematic investigation of how structural modifications affect the energetic properties of a molecule. For nitroaromatic compounds, the number and position of nitro groups, as well as the presence of other substituents, significantly influence their stability and energy content. nih.gov
Prediction and Characterization of Non-Covalent Interactions
Non-covalent interactions are paramount in determining the crystal packing, physical properties, and biological activity of molecules. Computational methods are invaluable for their prediction and characterization.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
While specific studies on this compound are not available, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.
The analysis generates a three-dimensional Hirshfeld surface, which is color-mapped to indicate different properties. For instance, the dnorm surface uses a red-white-and-blue color scheme to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the surface are indicative of close contacts, which often correspond to hydrogen bonds and other significant non-covalent interactions.
Computational Mechanistic Elucidation and Reactivity Prediction
Computational chemistry offers profound insights into reaction mechanisms and the intrinsic reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
For this compound, computational studies could elucidate the mechanisms of its synthesis and subsequent reactions. For example, the electronic effects of the iodo and nitro substituents on the reactivity of the benzene (B151609) ring towards nucleophilic or electrophilic attack could be quantified. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The iodine atom, while also electron-withdrawing via induction, is an ortho-, para-director for electrophilic substitution.
Furthermore, computational models can predict various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Mapping the electrostatic potential on the molecular surface can also reveal sites susceptible to nucleophilic or electrophilic attack. While specific computational data for this compound is not present in the surveyed literature, these are the standard theoretical approaches that would be used to predict its reactivity.
Research on Derivatives and Analogues of Methyl 3 Iodo 5 Nitrobenzoate
Structure-Reactivity Relationships and Analogous Compound Studies
The reactivity of methyl 3-iodo-5-nitrobenzoate is dictated by the electronic properties of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. libretexts.orguobabylon.edu.iqminia.edu.egwikipedia.org Conversely, the iodine atom (-I), while also electron-withdrawing inductively, can exhibit a weak electron-donating resonance effect. libretexts.orguobabylon.edu.iq The combination of these groups significantly influences the electron density distribution within the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution at positions ortho and para to the nitro group.
Studies on analogous compounds, such as other substituted nitrobenzenes, have shown that the nature and position of the substituents are critical in determining the reaction pathways and rates. For instance, the presence of a strong deactivating group like the nitro group makes electrophilic aromatic substitution, such as further nitration or halogenation, significantly more challenging and requires harsh reaction conditions. researchgate.netmdpi.comacs.org The interplay between the inductive and resonance effects of different halogens in halogenated nitroaromatics can also fine-tune the reactivity of the molecule.
Investigations of Isomeric Iodo-nitrobenzoates (e.g., Methyl 2-iodo-5-nitrobenzoate, Methyl 4-iodo-3-nitrobenzoate)
The isomers of this compound, namely methyl 2-iodo-5-nitrobenzoate and methyl 4-iodo-3-nitrobenzoate, have been subjects of scientific investigation, primarily in the context of synthetic chemistry and as building blocks for more complex molecules. The synthesis of these isomers often involves multi-step processes, starting from different precursors.
Methyl 2-iodo-5-nitrobenzoate has been synthesized and is available from various chemical suppliers. chemsrc.comguidechem.combldpharm.com Its structure, with the iodine atom positioned ortho to the ester group, introduces steric considerations that can influence its reactivity compared to the 3-iodo isomer.
Methyl 4-iodo-3-nitrobenzoate is another key isomer. thermofisher.com Its synthesis can be achieved from 4-iodo-3-nitrobenzoic acid through esterification. chemicalbook.com This compound has been noted as a pharmaceutical intermediate. chemicalbook.com For example, it is used in the preparation of the antineoplastic agent 4-iodo-3-nitrobenzamide. google.com The proximity of the iodo and nitro groups on adjacent carbons in this isomer creates a different electronic and steric environment compared to the other isomers, which can lead to distinct reactivity patterns.
A comparative analysis of these isomers reveals differences in their physical properties, such as melting points, which are influenced by their molecular symmetry and intermolecular forces.
Interactive Table: Properties of Isomeric Methyl Iodo-nitrobenzoates
| Compound Name | CAS Number | Molecular Formula | Key Properties |
| Methyl 2-iodo-5-nitrobenzoate | 112239-00-6 | C₈H₆INO₄ | Available for research purposes. guidechem.com |
| Methyl 4-iodo-3-nitrobenzoate | 89976-27-2 | C₈H₆INO₄ | Used as a pharmaceutical intermediate. Melting point: 100.0-106.0 °C. thermofisher.comchemicalbook.com |
Studies on the Corresponding Benzoic Acid Derivatives (e.g., 3-iodo-5-nitrobenzoic acid)
The corresponding carboxylic acid, 3-iodo-5-nitrobenzoic acid, serves as a direct precursor to this compound through esterification. This benzoic acid derivative is a valuable research chemical in its own right. sigmaaldrich.comnih.gov Its synthesis and properties have been documented, providing a foundation for the preparation of its ester and other derivatives. nih.gov
Research on related substituted benzoic acids, such as 3-iodo-2-methyl-5-nitrobenzoic acid and 2-iodo-5-methylbenzoic acid, highlights the versatility of these compounds as synthetic intermediates. biosynth.com The presence of the carboxylic acid group allows for a variety of chemical transformations, including the formation of amides, esters, and acid chlorides, opening avenues for the synthesis of diverse molecular architectures.
The synthesis of 4-iodo-3-nitrobenzoic acid, a precursor to the corresponding methyl ester, has been described via a diazotization reaction of 4-amino-3-nitrobenzoic acid, followed by treatment with potassium iodide. chemicalbook.com
Key Data for 3-iodo-5-nitrobenzoic acid:
Molecular Formula: C₇H₄INO₄ nih.gov
Molecular Weight: 293.02 g/mol nih.gov
CAS Number: 6313-17-3 nih.gov
Mechanistic and Synthetic Interplay with Methyl 3-nitrobenzoate as a Precursor
This compound is synthesized from its precursor, methyl 3-nitrobenzoate. The synthesis involves two key transformations: the nitration of methyl benzoate (B1203000) to form methyl 3-nitrobenzoate, followed by the iodination of this intermediate.
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. mnstate.edursc.orgma.eduumkc.edu The ester group is a deactivating, meta-directing group, which leads to the preferential formation of the 3-nitro isomer. rsc.orgumkc.edu The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ma.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com
The subsequent iodination of the deactivated aromatic ring of methyl 3-nitrobenzoate presents a greater synthetic challenge. researchgate.net Direct iodination of deactivated aromatic compounds requires potent iodinating agents and often harsh reaction conditions. researchgate.netmdpi.comacs.org Various methods have been developed for the iodination of such systems, including the use of iodine with strong oxidizing agents or the use of more reactive iodine sources. researchgate.netorganic-chemistry.org The mechanism involves the generation of a highly electrophilic iodine species that can attack the electron-deficient aromatic ring. The presence of the nitro and ester groups at the 1 and 3 positions directs the incoming iodo group to the 5-position due to the cumulative directing effects of the existing substituents.
Exploration of Related Aromatic Systems for Medicinal and Material Sciences
Aromatic compounds containing nitro and iodo functionalities are of significant interest in medicinal chemistry and material science. The nitroaromatic scaffold is found in a number of therapeutic agents with antibacterial, antiprotozoal, and anticancer activities. scielo.brnih.gov The biological activity of these compounds is often linked to the reduction of the nitro group within cells, leading to the formation of reactive species that can damage cellular components. scielo.brnih.gov The presence of a halogen, such as iodine, can modulate the electronic properties, lipophilicity, and metabolic stability of a drug molecule, potentially enhancing its therapeutic profile. Iodo-nitroaromatic compounds have been investigated as potential enzyme inhibitors. For example, certain nitroaromatic compounds have been shown to inhibit nitric oxide synthase. nih.gov
In the realm of material science, functionalized nitrobenzoate derivatives are being explored for the development of new polymers and materials with tailored properties. The rigid aromatic core and the potential for intermolecular interactions through the nitro group make these compounds interesting building blocks for creating ordered structures. The ability to further functionalize the aromatic ring allows for the tuning of the material's electronic and physical properties.
Emerging Research Avenues and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Transformations
The iodo-substituent in methyl 3-iodo-5-nitrobenzoate makes it an excellent candidate for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Research is focused on developing novel and more efficient catalytic systems to facilitate these reactions. The polarizability of the carbon-iodine bond allows for faster oxidative addition in popular cross-coupling reactions like the Suzuki-Miyaura coupling compared to bromo- or chloro-analogs.
Future research in this area is directed towards the use of advanced palladium-based catalysts, such as those employing phosphine (B1218219) ligands like triphenylphosphine (B44618) (in the form of Pd(PPh₃)₄), to achieve higher yields and selectivities under milder reaction conditions. Computational approaches, particularly Density Functional Theory (DFT), are being employed to model the reactivity of the iodine atom and to predict the efficiency of various catalysts in cross-coupling reactions. This synergy between experimental work and theoretical calculations is expected to accelerate the discovery of bespoke catalytic systems for specific transformations of this compound.
| Catalyst System | Reaction Type | Potential Advantage |
| Palladium complexes with phosphine ligands | Suzuki-Miyaura, Heck, Sonogashira, etc. | High efficiency and selectivity |
| Nickel-based catalysts | Reductive couplings | Cost-effective and sustainable alternative to palladium |
| Copper-catalyzed reactions | Ullmann coupling | Useful for forming carbon-heteroatom bonds |
Table 1: Potential Catalytic Systems for this compound Transformations
Integration of Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. imist.ma For this compound, this involves developing synthetic routes that are more atom-economical, use less hazardous solvents and reagents, and are more energy-efficient. imist.ma
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention of waste | Designing synthetic routes with fewer steps and higher yields. imist.ma |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. imist.ma |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. imist.ma |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and waste generation. |
Table 2: Application of Green Chemistry Principles
Discovery of Unprecedented Reaction Pathways and Applications
The reactivity of the functional groups in this compound provides a platform for discovering new reactions and applications. The electron-withdrawing nature of the nitro group activates the aromatic ring, making the iodine atom susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, leading to a diverse range of substituted benzoates.
Furthermore, the nitro group itself can be readily reduced to an amino group, which can then participate in a host of other transformations, such as diazotization followed by substitution, or amide bond formation. These transformations are instrumental in the synthesis of various biologically active molecules. Indeed, derivatives of similarly substituted benzoates have shown potential as antimicrobial and anticancer agents. The exploration of these reaction pathways could lead to the discovery of novel therapeutic agents.
| Reaction | Reagents | Product Type |
| Azide (B81097) substitution | Sodium azide (NaN₃) | Azido-nitrobenzoate derivatives |
| Cyanation | Copper(I) cyanide (CuCN) | Cyano-nitrobenzoate derivatives |
| Reduction of nitro group | Catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (Zn/HCl) | Amino-iodobenzoate derivatives |
Table 3: Key Reaction Pathways of this compound
Potential for Advanced Materials Science and Engineering
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science. The presence of the nitro group, a known chromophore, suggests potential use in the development of new dyes and pigments.
Moreover, this compound can serve as a monomer or a key intermediate in the synthesis of advanced polymers. The functional groups can be modified to introduce specific properties into the polymer backbone, such as enhanced thermal stability, altered electronic properties, or increased refractive index. The potential for creating novel functional materials extends to the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced electronic materials. bldpharm.com The ability to systematically modify the structure of this compound allows for the fine-tuning of material properties, opening up new avenues for the design and engineering of next-generation materials.
Q & A
Q. What are the primary synthetic routes for Methyl 3-iodo-5-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via nitration and iodination of methyl benzoate derivatives. Key steps include:
- Nitration : Introducing the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.
- Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF . Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires monitoring reaction kinetics via TLC and adjusting stoichiometry of iodinating agents .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H NMR : The aromatic protons exhibit distinct splitting patterns due to electron-withdrawing groups (nitro and ester). For example, the proton adjacent to the nitro group appears downfield (δ ~8.5–9.0 ppm).
- ¹³C NMR : The carbonyl carbon (ester) resonates at ~165–170 ppm, while the iodine-bearing carbon shows a characteristic deshielding effect.
- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹, asymmetric stretch) and C=O (~1720 cm⁻¹) confirm functional groups .
Q. What are the key applications of this compound in medicinal chemistry?
This compound serves as a precursor for:
- Anion receptors : The iodine and nitro groups enhance electron-deficient cavity formation, enabling selective anion binding.
- Iodobenzylguanidine analogs : Used in targeted radiotherapeutics due to iodine’s beta-emission properties. Structural modifications (e.g., replacing methyl ester with amides) improve bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) reveals:
- Torsion angles : The ester group’s orientation relative to the aromatic ring, influenced by steric hindrance from iodine.
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains involving nitro and ester oxygens, critical for predicting crystal packing . Data deposition in the Cambridge Structural Database (CSD) enables comparison with analogs (e.g., methyl 4-fluoro-3-nitrobenzoate) to assess substituent effects .
Q. What methodologies address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antibacterial studies may arise from:
- Crystallinity variations : Amorphous vs. crystalline forms alter solubility and bioactivity. Use powder XRD to confirm phase purity.
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines. Cross-validate with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to bacterial targets .
Q. How can reaction mechanisms for iodine displacement in this compound be elucidated using kinetic and isotopic labeling studies?
- Kinetic isotope effects (KIE) : Replace iodine with ¹²⁵I to track nucleophilic aromatic substitution (SNAr) pathways via radio-TLC.
- DFT calculations : Model transition states to identify rate-determining steps (e.g., nitro group’s electron-withdrawing effect stabilizes Meisenheimer intermediates).
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids demonstrates iodine’s leaving group ability under Pd catalysis .
Q. What strategies improve the thermal stability of this compound in high-temperature applications?
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to enhance lattice energy via hydrogen bonding.
- DSC/TGA analysis : Monitor decomposition onset temperatures. Nitro group reduction (e.g., to amine) prior to iodination can reduce exothermic decomposition risks .
Methodological Notes
- Crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation to ensure reproducibility .
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook and ChEBI entries for accuracy .
- Safety : Adopt protocols from methyl bromide risk assessments (e.g., fume hood use, PPE) due to potential iodine vapor toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
